![molecular formula C18H11BrN2O2S B2775352 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide CAS No. 477485-96-4](/img/structure/B2775352.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

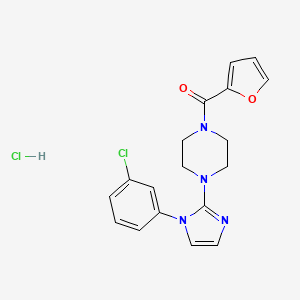

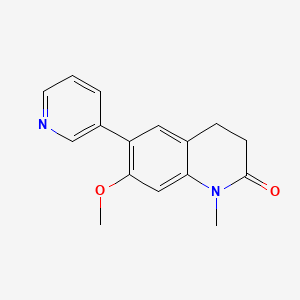

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .

Synthesis Analysis

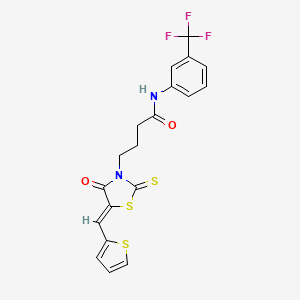

In pursuit of designing novel chemical entities with antiprotozoal and antimicrobial activities, benzoxazolyl aniline was utilized as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives . These novel analogs were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields .Molecular Structure Analysis

The molecular formula of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide” is C19H13N3O2 . Its average mass is 315.325 Da and its monoisotopic mass is 315.100769 Da .Chemical Reactions Analysis

The amidation of 3-benzoxazolyl aniline 1 with the chloroacetyl functional group resulted in a good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal spp . Moreover, chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 91.7±0.3 cm3, it has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

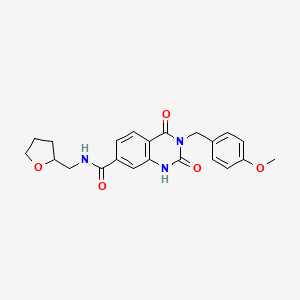

- Benzoxazole derivatives serve as valuable starting materials in drug development. Researchers have explored various synthetic strategies for creating benzoxazole-based compounds. These derivatives exhibit a broad substrate scope and functionalization potential, leading to diverse biological activities. For instance, they have demonstrated anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

- Some benzoxazole derivatives have shown promising anti-cancer properties. For example, compound 5d demonstrated inhibition of lung, breast, and colon cancer cell growth, with IC50 values ranging from 51 to 54 μM. Further exploration of its mechanism of action and optimization could lead to effective cancer therapies .

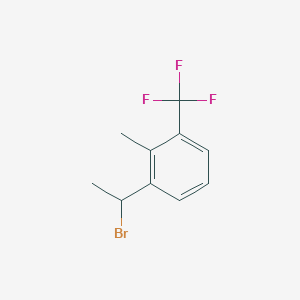

- Benzoxazoles find applications beyond pharmaceuticals. They serve as laser dyes and photochromatic agents. Researchers have explored phenylaminonaphtho[1,2-d]oxazol-2-yl-type compounds as sensors for water in organic solvents using photo-induced electron transfer (PET) mechanisms .

- QSAR methodologies correlate physicochemical properties of compounds with their biological activity. Researchers have used QSAR models to understand the relationship between benzoxazole derivatives’ structural features and their efficacy against specific targets .

- Researchers have developed efficient methods for synthesizing benzoxazoles using green and sustainable approaches. For instance, a heterocyclic ionic liquid catalyst facilitated the direct oxidative amination of benzoxazoles, yielding 2-aminobenzoxazoles with excellent yields .

Medicinal Chemistry and Drug Discovery

Anti-Cancer Research

Material Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling

Green Chemistry and Catalysis

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEPCZVFJSQBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2775269.png)

![5-methyl-N'-[(E)-2-phenylethenyl]sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B2775274.png)

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2775279.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)